Cas no 1895672-86-2 (1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol)

1-(3-Chloro-2-methoxyphenyl)methylcyclopropan-1-ol is a cyclopropane derivative featuring a chloro-methoxyphenyl substituent, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of both a hydroxyl group and a cyclopropane ring enhances its reactivity, enabling selective functionalization. The chloro and methoxy groups further contribute to its utility in cross-coupling reactions and as a building block for complex molecular architectures. Its well-defined structure ensures consistent performance in research and industrial applications, making it a valuable candidate for exploratory synthesis and process development.
1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol structure
1895672-86-2 structure
Product Name:1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol
CAS No:1895672-86-2
MF:C11H13ClO2
MW:212.672722578049
CID:6349379
PubChem ID:117303391
Update Time:2025-05-20

1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol
    • 1895672-86-2
    • EN300-1983005
    • 1-[(3-chloro-2-methoxyphenyl)methyl]cyclopropan-1-ol
    • Inchi: 1S/C11H13ClO2/c1-14-10-8(3-2-4-9(10)12)7-11(13)5-6-11/h2-4,13H,5-7H2,1H3
    • InChI Key: FIUSSQJLCZESBK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1OC)CC1(CC1)O

Computed Properties

  • Exact Mass: 212.0604073g/mol
  • Monoisotopic Mass: 212.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5Ų

1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol Pricemore >>

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Additional information on 1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol

Chemical Profile of 1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol (CAS No. 1895672-86-2)

1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol, identified by the Chemical Abstracts Service registry number CAS No. 1895672-86-2, is a structurally unique organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropane ring substituted with a 3-chloro-2-methoxyphenyl moiety and an ol functional group, presents an intriguing scaffold for further chemical and biological exploration. The presence of both electron-withdrawing and electron-donating groups in its aromatic ring system suggests potential for diverse interactions with biological targets, making it a promising candidate for drug discovery initiatives.

The cyclopropane moiety is a key structural feature of this compound, often employed in medicinal chemistry due to its ability to induce conformational constraints and enhance metabolic stability. The rigid three-membered ring can disrupt traditional hydrogen bonding patterns, potentially leading to novel binding modes with biological receptors. In recent years, the incorporation of cyclopropane units into drug candidates has been associated with improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. This structural motif has been successfully utilized in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer agents.

The aromatic part of the molecule, specifically the 3-chloro-2-methoxyphenyl group, contributes to the compound's chemical diversity and functional potential. The chloro substituent at the 3-position introduces a region of electron deficiency, which can modulate electronic properties and influence reactivity. Meanwhile, the methoxy group at the 2-position provides an electron-donating effect, further diversifying the compound's interaction capabilities. Such combinations of substituents are often explored in medicinal chemistry to optimize binding affinity and selectivity against specific biological targets.

Recent advancements in computational chemistry have enabled more efficient screening of novel molecular scaffolds like 1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, preliminary virtual screening has indicated potential interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. These findings align with broader trends in drug discovery where computational methods are increasingly leveraged to identify promising candidates for experimental validation.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays have shown that 1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol exhibits moderate activity against certain enzymatic targets, with IC50 values ranging from nanomolar to micromolar concentrations. These results are particularly encouraging given the growing interest in developing small-molecule inhibitors for precision medicine applications. The compound's ability to modulate enzyme activity without significant off-target effects makes it an attractive lead for further optimization.

The synthesis of 1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol presents both challenges and opportunities for synthetic chemists. The cyclopropane ring can be introduced via classical cyclopropanation reactions or more modern transition-metal-catalyzed methods. The aromatic substitution pattern requires careful consideration to ensure regioselectivity and high yield. Advances in synthetic methodologies have made such transformations more accessible, enabling rapid exploration of analogues for improved potency and selectivity.

The potential therapeutic applications of this compound are broad and warrant further investigation. Given its structural features, it may find utility in treating conditions associated with dysregulated enzyme activity or receptor signaling. For example, its inhibitory effects on certain metabolic enzymes could make it relevant for managing metabolic disorders or inflammatory diseases. Additionally, its ability to interact with aromatic binding sites suggests potential applications in neurodegenerative diseases where precise modulation of receptor activity is critical.

As research progresses, the integration of interdisciplinary approaches will be essential for maximizing the therapeutic potential of 1-(3-chloro-2-methoxyphenyl)methylcyclopropan-1-ol. Collaborations between synthetic chemists, biochemists, and clinicians will facilitate rapid translation from laboratory discovery to clinical application. The compound's unique structural features offer a rich foundation for innovation, driving forward efforts in developing next-generation pharmaceuticals that address unmet medical needs.

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